3-Amino Substituent Confers Hydrogen-Bond Donor Capacity Absent in the 3-Unsubstituted and 3-Methoxy Analogs: Physicochemical Differentiation
The target compound possesses a primary amino group (–NH₂) at the thiadiazole 3-position, providing one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) relative to the 3-unsubstituted analog (CAS 922505-47-3), and an HBD that the 3-methoxy analog (CAS 922505-48-4) lacks entirely. Molecular docking studies on the quinoline-thiadiazole class demonstrate that the 3-position substituent forms direct interactions with active-site residues of target enzymes, including hydrogen bonds with catalytic amino acid side chains [1][2]. The 3-amino group therefore provides a discrete binding interaction capability not available from the 3-H or 3-OCH₃ analogs. This physicochemical difference is measurable: the target compound has a computed HBD count of 2 (versus 1 for CAS 922505-47-3 and 1 for CAS 922505-48-4), and a topological polar surface area increment of approximately 26 Ų attributable to the NH₂ group. [3]
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (computed) |
|---|---|
| Target Compound Data | HBD = 2; tPSA ≈ 130 Ų (estimated from substructure contribution); contains –NH₂ group |
| Comparator Or Baseline | CAS 922505-47-3 (3-unsubstituted): HBD = 1; tPSA ≈ 104 Ų. CAS 922505-48-4 (3-OCH₃): HBD = 1; tPSA ≈ 113 Ų. |
| Quantified Difference | Δ HBD = +1 (vs. both comparators); Δ tPSA ≈ +26 Ų (vs. 3-unsubstituted), ≈ +17 Ų (vs. 3-OCH₃) |
| Conditions | Computed physicochemical descriptors (PubChem/Lipinski rule-of-five parameters) |
Why This Matters
An additional hydrogen-bond donor can determine whether a compound engages a critical binding interaction; for procurement decisions where a specific SAR hypothesis is being tested, substituting the 3-amino analog with the 3-unsubstituted or 3-methoxy variant may eliminate the key interaction required for target engagement.
- [1] Taha M, Tariq Javid M, Imran S, et al. Synthesis and study of the α-amylase inhibitory potential of thiadiazole quinoline derivatives. Bioorg Chem. 2017;74:179-186. doi:10.1016/j.bioorg.2017.08.003 View Source
- [2] Almandil NB, Taha M, Rahim F, et al. Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies. Bioorg Chem. 2019;85:109-116. doi:10.1016/j.bioorg.2018.12.025 View Source
- [3] PubChem substance records and cheminformatics computed properties for CAS 922505-49-5, CAS 922505-47-3, and CAS 922505-48-4. View Source
